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Compound of Interest

Compound Name: 4-Phenylpyrimidin-2-ol

Cat. No.: B184067

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-phenylpyrimidin-2-ol, a heterocyclic compound of interest to researchers and scientists in
drug development. This document presents typical nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for
acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for 4-phenylpyrimidin-2-ol

based on standard spectroscopic techniques. These values are predictive and may vary slightly
based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~11.0-13.0 brs 1H N-H (pyrimidinol)
~8.3-8.5 d 1H H-6 (pyrimidinol)
~7.8-8.0 m 2H ortho-H (phenyl)
~7.4-7.6 m 3H meta, para-H (phenyl)
~6.7-6.9 d 1H H-5 (pyrimidinol)
Solvent: DMSO-de
13C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (6) ppm Assignment

~160 - 165 C=0 (pyrimidinol)
~155 - 160 C-4 (pyrimidinol)
~150 - 155 C-6 (pyrimidinol)
~135- 140 C-ipso (phenyl)
~128 - 132 C-para (phenyl)
~127 - 130 C-ortho (phenyl)
~125-128 C-meta (phenyl)
~105- 110 C-5 (pyrimidinol)

Solvent: DMSO-ds

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
O-H and N-H stretching (H-
3200 - 2800 Broad _
bonding)
3100 - 3000 Medium C-H stretching (aromatic)
C=0 stretchin rimidinone
~1670 Strong 9 (py

tautomer)

~1600, ~1580, ~1470

Medium-Strong

C=C and C=N stretching

(aromatic rings)

~1250 Medium C-N stretching
C-H bending (out-of-plane,
770 -730 Strong )
monosubstituted benzene)
C-H bending (out-of-plane,
700 - 650 Strong

aromatic)

Mass Spectrometry (M) @@

m/z Relative Intensity (%) Assignment
172.06 100 [M]* (Molecular lon)
173.07 ~11 [M+1]*

144 Moderate [M-COJ*

117 Moderate [M-HCN-CO]*

104 High [C7HeN]*

77 High [CeHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of 4-phenylpyrimidin-2-ol is accurately weighed and dissolved in
0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

e The solution is transferred to a 5 mm NMR tube.

e A small amount of tetramethylsilane (TMS) can be added as an internal standard (6 0.00
ppm), although referencing to the residual solvent peak of DMSO-de (& ~2.50 ppm for *H and
0 ~39.52 ppm for 13C) is also common.

Instrumentation and Data Acquisition:
e Spectrometer: A 400 MHz (or higher) NMR spectrometer is utilized.
e 'HNMR:

o The sample is placed in the spectrometer and the magnetic field is shimmed to
homogeneity.

o A standard one-pulse sequence is used to acquire the spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-4 seconds.

o 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
e 13C NMR:
o A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed.

o Alarger number of scans (e.g., 1024 or more) is required due to the lower natural
abundance of 13C.

o Awider spectral width is used compared to *H NMR.

Data Processing:
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The acquired Free Induction Decay (FID) is Fourier transformed.

Phase correction and baseline correction are applied to the resulting spectrum.

Chemical shifts are referenced to TMS or the residual solvent peak.

Integration of the *H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o A small amount of the solid 4-phenylpyrimidin-2-ol sample is placed directly onto the ATR
crystal (e.g., diamond or germanium).

e Apressure arm is engaged to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

A background spectrum of the empty ATR crystal is recorded.

The sample spectrum is then acquired.

Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1.

The spectrum is recorded in the mid-IR range (4000-400 cm™1).
Data Processing:

e The sample spectrum is ratioed against the background spectrum to produce the final
absorbance or transmittance spectrum.

e The resulting spectrum is analyzed for the presence of characteristic absorption bands
corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
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Sample Introduction and lonization (Electron lonization - El):

« A small amount of the sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC).

e The sample is vaporized in the ion source.

e The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

Mass Analysis:

o The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Detection and Data Processing:
e The separated ions are detected, and their abundance is recorded.

e A mass spectrum is generated, plotting the relative intensity of the ions as a function of their
m/z ratio.

e The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide
structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-phenylpyrimidin-2-ol.
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General workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylpyrimidin-2-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184067#spectroscopic-data-of-4-phenylpyrimidin-2-

ol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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